N-(2-(2-fluorophenyl)-2-methoxypropyl)cyclopropanecarboxamide
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Overview
Description
“N-(2-(2-fluorophenyl)-2-methoxypropyl)cyclopropanecarboxamide” is a complex organic compound. It contains a cyclopropane ring, a carboxamide group, a methoxy group, and a fluorophenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The cyclopropane ring, a three-membered carbon ring, would contribute to the molecule’s rigidity. The fluorophenyl group would likely influence the compound’s electronic properties, while the methoxypropyl group could affect its solubility and reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The cyclopropane ring is known for its ring strain and reactivity. The carboxamide group could participate in various reactions involving the carbonyl group or the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the fluorine atom could increase the compound’s stability and affect its interactions with other molecules .Scientific Research Applications
Discovery and Development of Met Kinase Inhibitors
Research has led to the discovery of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors. One such analogue demonstrated complete tumor stasis in a Met-dependent GTL-16 human gastric carcinoma xenograft model, advancing it into phase I clinical trials (Schroeder et al., 2009).
Synthesis Methodologies
A high-yield synthetic method for related compounds like N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide has been developed, contributing to the field of organic synthesis and offering potential applications in various research domains (Zhou et al., 2021).
Neuropharmacology and PET Tracers
Compounds such as N-(4-[(18)F]-Fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides, serve as promising PET radioligands in neuropharmacology for in vivo quantification of 5-HT1A receptors, critical in neuropsychiatric disorders research (García et al., 2014).
Antiproliferative Activity
Investigations into related compounds have shown significant antiproliferative activity against cancer cell lines, contributing to the development of potential anticancer agents (Lu et al., 2021).
Antimicrobial Activity
Research into N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives, which share structural similarities, has uncovered potent antimicrobial activities, indicating potential applications in the development of new antibiotics (Ahsan et al., 2016).
Mechanism of Action
Target of Action
It is an analog of fentanyl , which primarily targets the mu-opioid receptors in the central nervous system. These receptors play a crucial role in pain perception and reward.
Mode of Action
As an analog of fentanyl, N-(2-(2-fluorophenyl)-2-methoxypropyl)cyclopropanecarboxamide likely interacts with its targets in a similar manner. It binds to the mu-opioid receptors, mimicking the action of endogenous opioids. This binding inhibits the release of nociceptive neurotransmitters, resulting in analgesic effects .
Biochemical Pathways
Phase II metabolic reactions, including glucuronide or sulfate conjugate formation, can also be expected .
Pharmacokinetics
As a fentanyl analog, it is likely to be well absorbed, widely distributed in the body, metabolized primarily in the liver, and excreted in urine .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be similar to those of fentanyl, given their structural similarity. This includes potent analgesic effects due to the inhibition of nociceptive neurotransmitter release .
Future Directions
properties
IUPAC Name |
N-[2-(2-fluorophenyl)-2-methoxypropyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO2/c1-14(18-2,9-16-13(17)10-7-8-10)11-5-3-4-6-12(11)15/h3-6,10H,7-9H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJCMQLSTNRRQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1CC1)(C2=CC=CC=C2F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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